

Application Notes and Protocols: Biotin-C2-S-S-pyridine in Flow Cytometry

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Compound of Interest

Compound Name: *Biotin-C2-S-S-pyridine*

Cat. No.: *B1282680*

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Introduction

Biotin-C2-S-S-pyridine is a versatile, thiol-reactive biotinylation reagent featuring a cleavable disulfide linker. This attribute makes it particularly valuable for applications in flow cytometry where reversible labeling of cell surface thiols or targeted antigens is desired. The ability to attach and subsequently remove the biotin label under mild reducing conditions allows for a range of advanced flow cytometry applications, including sequential cell sorting, signal amplification, and the study of dynamic cell surface processes.

The core of this technology lies in the pyridyl-disulfide group, which reacts specifically with free sulfhydryl (thiol) groups on proteins or other molecules to form a stable disulfide bond. The biotin moiety allows for highly specific and high-affinity detection using fluorophore-conjugated streptavidin. The C2 spacer arm provides adequate distance to minimize steric hindrance during the biotin-streptavidin interaction. The key feature is the disulfide bond within the linker, which can be readily cleaved by reducing agents such as dithiothreitol (DTT), reversing the biotinylation.

These application notes provide detailed protocols for the use of **Biotin-C2-S-S-pyridine** in flow cytometry, from antibody conjugation to cell staining, analysis, and label cleavage.

Data Presentation

The following table summarizes representative quantitative data obtainable from flow cytometry experiments using antibodies biotinylated with **Biotin-C2-S-S-pyridine**. Data is presented as Molecules of Equivalent Soluble Fluorophore (MESF), which provides a standardized measure of fluorescence intensity.^[1]

Cell Line	Target Antigen	Biotinylated Antibody Concentration (µg/mL)	Streptavidin-PE Concentration (µg/mL)	Mean Fluorescence Intensity (MFI) - Unstained	MFI - Stained	MESF - Stained
Jurkat	CD3	1.0	0.5	150	85,000	250,000
Raji	CD19	1.0	0.5	200	120,000	350,000
K562	CD71	1.0	0.5	180	65,000	190,000
Jurkat	CD3 (after DTT treatment)	1.0	0.5	160	500	1,500

Experimental Protocols

Protocol 1: Conjugation of Biotin-C2-S-S-pyridine to an Antibody

This protocol describes the conjugation of **Biotin-C2-S-S-pyridine** to an antibody by first introducing free thiol groups through reduction of the antibody's hinge-region disulfide bonds.

Materials:

- Antibody of interest (e.g., anti-CD3) in an amine-free buffer (e.g., PBS)
- **Biotin-C2-S-S-pyridine**
- Tris(2-carboxyethyl)phosphine (TCEP)

- Dimethyl sulfoxide (DMSO)
- Desalting columns
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris) or stabilizers like BSA, perform a buffer exchange into the Reaction Buffer.
 - Adjust the antibody concentration to 2-5 mg/mL.
- Antibody Reduction:
 - Add a 10-20 fold molar excess of TCEP to the antibody solution.
 - Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
- Biotinylation Reagent Preparation:
 - Immediately before use, dissolve **Biotin-C2-S-S-pyridine** in DMSO to a concentration of 10 mM.
- Biotinylation Reaction:
 - Add a 10-20 fold molar excess of the dissolved **Biotin-C2-S-S-pyridine** to the reduced antibody solution.
 - Incubate for 1-2 hours at room temperature with gentle mixing.
- Purification of the Conjugate:
 - Remove excess, unreacted **Biotin-C2-S-S-pyridine** and TCEP using a desalting column equilibrated with PBS.
 - Collect the fractions containing the biotinylated antibody.

- Quantification and Storage:
 - Determine the protein concentration and the degree of biotinylation using standard methods.
 - Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the procedure for staining cell surface antigens using a biotinylated primary antibody and a fluorescently-labeled streptavidin conjugate.[\[2\]](#)[\[3\]](#)

Materials:

- Cells of interest (e.g., PBMCs)
- Biotinylated primary antibody (from Protocol 1)
- Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE)
- FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
- 5 mL FACS tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash them with cold FACS buffer.
 - Resuspend the cells to a concentration of 1×10^7 cells/mL in cold FACS buffer.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.
- Primary Antibody Staining:
 - Add the appropriate dilution of the biotinylated primary antibody to the cell suspension. The optimal concentration should be determined by titration.

- Incubate for 30 minutes on ice, protected from light.
- Washing:
 - Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant.
 - Repeat the wash step.
- Secondary Staining with Streptavidin:
 - Resuspend the cell pellet in 100 µL of cold FACS buffer.
 - Add the appropriate dilution of fluorophore-conjugated streptavidin. A typical starting concentration is 0.1–0.2 µg per 10⁷ cells.[2]
 - Incubate for 20-30 minutes on ice, protected from light.
- Final Washes and Analysis:
 - Wash the cells twice with 2 mL of cold FACS buffer as described in step 3.
 - Resuspend the final cell pellet in 500 µL of FACS buffer.
 - Analyze the samples on a flow cytometer.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the removal of the biotin label from the cell surface using a reducing agent.

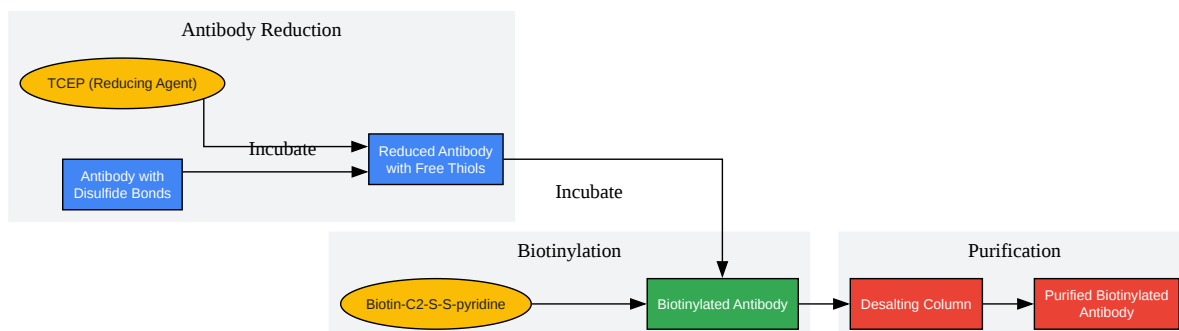
Materials:

- Biotinylated and stained cells (from Protocol 2)
- Dithiothreitol (DTT)
- PBS

Procedure:

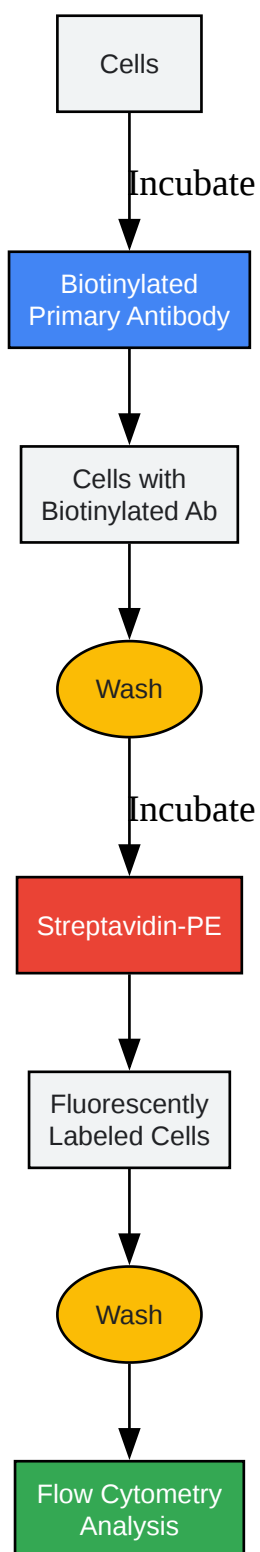
- **Cell Preparation:**
 - After analysis, pellet the stained cells by centrifugation (300 x g for 5 minutes).
 - Wash the cells once with PBS to remove the FACS buffer.
- **Cleavage Reaction:**
 - Resuspend the cell pellet in a solution of 50 mM DTT in PBS.
 - Incubate for 15-30 minutes at room temperature.
- **Washing:**
 - Add 2 mL of PBS and centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant.
 - Repeat the wash step twice to ensure complete removal of DTT and the cleaved biotin-streptavidin complex.
- **Re-analysis or Further Staining:**
 - Resuspend the cells in FACS buffer.
 - The cells can now be re-analyzed by flow cytometry to confirm the loss of fluorescence or used for subsequent staining protocols.

Visualizations



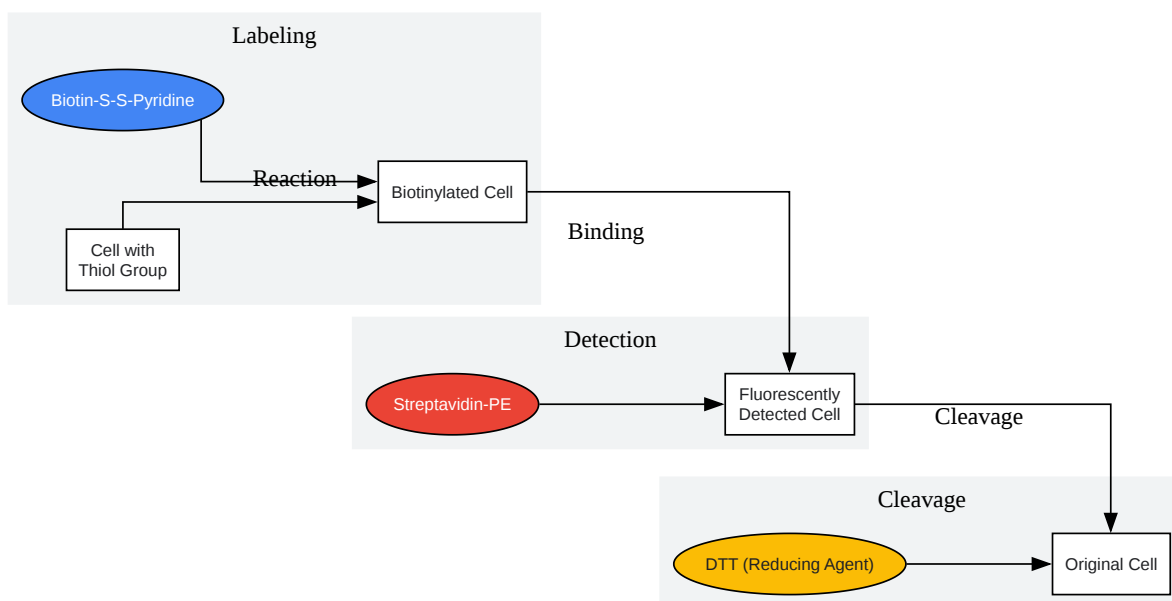
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Caption: Antibody Conjugation Workflow.



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Caption: Cell Staining and Analysis Workflow.



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Caption: Reversible Cell Labeling Concept.

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References

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